molecular formula C9H5ClIN B13674857 1-Chloro-6-iodoisoquinoline

1-Chloro-6-iodoisoquinoline

Cat. No.: B13674857
M. Wt: 289.50 g/mol
InChI Key: SPUJGIDZJMMPMW-UHFFFAOYSA-N
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Description

1-Chloro-6-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN It is a derivative of isoquinoline, featuring both chlorine and iodine substituents on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-iodoisoquinoline can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the direct halogenation of isoquinoline using a combination of chlorine and iodine sources .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-chloro-6-iodoisoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

  • 1-Chloroisoquinoline
  • 6-Iodoisoquinoline
  • 7-Chloro-4-iodoquinoline
  • 2-Chloroquinazoline
  • 5-Iodoquinoline

Comparison: 1-Chloro-6-iodoisoquinoline is unique due to the presence of both chlorine and iodine substituents on the isoquinoline ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a different reactivity profile, which can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

IUPAC Name

1-chloro-6-iodoisoquinoline

InChI

InChI=1S/C9H5ClIN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H

InChI Key

SPUJGIDZJMMPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1I

Origin of Product

United States

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